6-Chloro-2-fluoro-3-methoxybenzamide
Overview
Description
6-Chloro-2-fluoro-3-methoxybenzamide (CFMB) is a synthetic compound with the CAS Number: 886761-75-7 . It has a molecular weight of 203.6 . It has potential applications in various fields, such as pharmaceuticals.
Molecular Structure Analysis
The molecular formula of this compound is C8H7ClFNO2 . The InChI code is 1S/C8H7ClFNO2/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3H,1H3, (H2,11,12) .Physical and Chemical Properties Analysis
This compound is a solid-crystal substance . It has a boiling point of 143-145 .Scientific Research Applications
Synthesis and Bromodemercuration
- The synthesis of compounds like 2,3,5,6-tetrabromo-4-methoxybenzamide, which shares a structural similarity with 6-Chloro-2-fluoro-3-methoxybenzamide, involves bromodemercuration of permercurated arenes (Deacon & Farquharson, 1976). This method offers a versatile route to polybromobenzene derivatives.
Insights from Conformational Analysis and Molecular Docking
- A study comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) highlights the impact of fluorination on FtsZ inhibition and anti S. aureus activity. The fluorinated ligand’s non-planarity allows for better alignment with the protein's allosteric pocket, enhancing hydrophobic interactions and hydrogen bonding critical for antibacterial activity (Barbier et al., 2023).
Crystal Structure Analysis
- The molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been examined using X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on the molecular geometry, particularly the rotational conformation of aromatic rings, which could be relevant for derivatives like this compound (Karabulut et al., 2014).
Antibacterial Drug Development
- Derivatives of 2,6-difluorobenzamides, similar to this compound, have been extensively investigated as antibacterial drugs. Their ability to interfere with bacterial cell division by inhibiting protein FtsZ makes them promising candidates for treating bacterial infections (Straniero et al., 2023).
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUOJQIOSGRMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290042 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-75-7 | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.